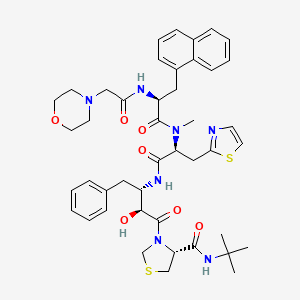
4-Thiazolidinecarboxamide, N-(4-morpholinylacetyl)-3-(1-naphthalenyl)-L-alanyl-N-methyl-3-(2-thiazolyl)-L-alanyl-(alphaS,betaS)-beta-amino-alpha-hydroxybenzenebutanoyl-N-(1,1-dimethylethyl)-, (4R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolidinecarboxamide, N-(4-morpholinylacetyl)-3-(1-naphthalenyl)-L-alanyl-N-methyl-3-(2-thiazolyl)-L-alanyl-(alphaS,betaS)-beta-amino-alpha-hydroxybenzenebutanoyl-N-(1,1-dimethylethyl)-, (4R)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including thiazolidine, morpholine, naphthalene, and thiazole, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each designed to introduce specific functional groups and stereochemistry. Common synthetic routes may include:
Formation of Thiazolidine Ring: This can be achieved through the reaction of cysteine with an aldehyde or ketone.
Introduction of Morpholinylacetyl Group: This step may involve the acylation of the thiazolidine ring with morpholinylacetic acid or its derivatives.
Attachment of Naphthalenyl and Thiazolyl Groups: These groups can be introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Final Assembly and Purification: The final steps involve the coupling of intermediate fragments, followed by purification using techniques like chromatography.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Catalysts like palladium or copper may be employed to facilitate coupling reactions.
Optimization of Solvents and Temperatures: Selection of appropriate solvents and reaction temperatures to enhance reaction rates and selectivity.
Purification Techniques: Large-scale purification methods such as crystallization or distillation.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Oxidation of specific functional groups, such as the thiazolidine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of carbonyl groups or double bonds using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions at specific sites, facilitated by reagents like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium or copper catalysts, boronic acids, stannanes.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the thiazolidine ring may yield sulfoxides or sulfones, while reduction of carbonyl groups may produce alcohols.
科学研究应用
Chemistry
Synthesis of Complex Molecules:
Biology
Biological Probes: The compound may be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Medicine
Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry
Material Science: The compound may find applications in the development of new materials with unique properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: The compound may act as an agonist or antagonist of specific receptors, altering cellular signaling pathways.
相似化合物的比较
Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones, which are used in diabetes treatment.
Morpholine Derivatives: Compounds with morpholine rings, such as morpholine-based drugs used as antifungals.
Naphthalene Derivatives: Compounds with naphthalene rings, such as naphthalene-based dyes and pharmaceuticals.
Thiazole Derivatives: Compounds with thiazole rings, such as thiazole-based antibiotics.
Uniqueness
The uniqueness of the compound lies in its combination of multiple functional groups, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
185567-07-1 |
|---|---|
分子式 |
C44H55N7O7S2 |
分子量 |
858.1 g/mol |
IUPAC 名称 |
(4R)-N-tert-butyl-3-[(2S,3S)-2-hydroxy-3-[[(2S)-2-[methyl-[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-2-yl)propanoyl]amino]-4-phenylbutanoyl]-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C44H55N7O7S2/c1-44(2,3)48-41(55)36-27-59-28-51(36)43(57)39(53)33(23-29-11-6-5-7-12-29)47-40(54)35(25-38-45-17-22-60-38)49(4)42(56)34(46-37(52)26-50-18-20-58-21-19-50)24-31-15-10-14-30-13-8-9-16-32(30)31/h5-17,22,33-36,39,53H,18-21,23-28H2,1-4H3,(H,46,52)(H,47,54)(H,48,55)/t33-,34-,35-,36-,39-/m0/s1 |
InChI 键 |
PFBKRMMMRPPDOA-CPOSEVCPSA-N |
手性 SMILES |
CC(C)(C)NC(=O)[C@@H]1CSCN1C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=NC=CS3)N(C)C(=O)[C@H](CC4=CC=CC5=CC=CC=C54)NC(=O)CN6CCOCC6)O |
规范 SMILES |
CC(C)(C)NC(=O)C1CSCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC3=NC=CS3)N(C)C(=O)C(CC4=CC=CC5=CC=CC=C54)NC(=O)CN6CCOCC6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




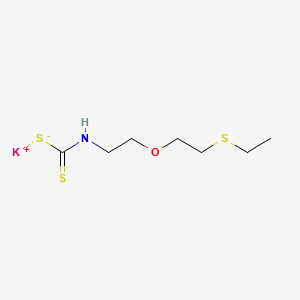
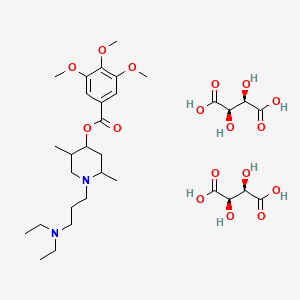
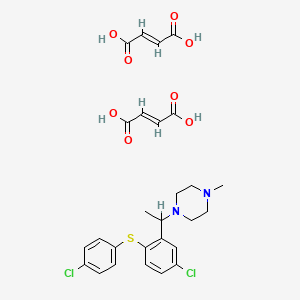
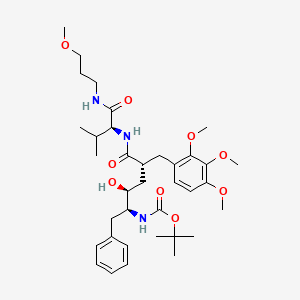
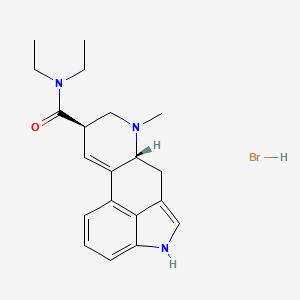

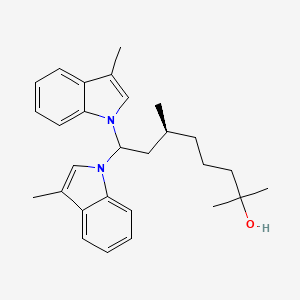
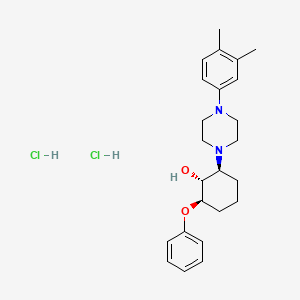
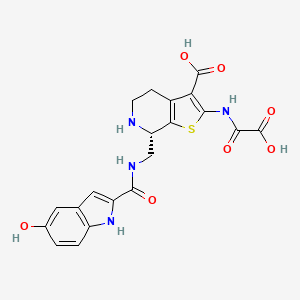
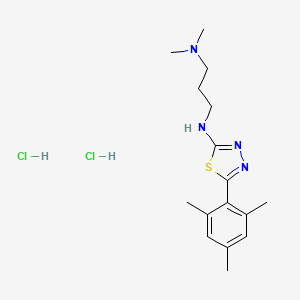
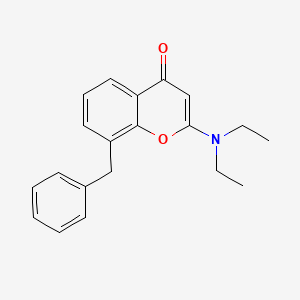
![(19S)-19-ethyl-19-hydroxy-10-[[(4-methylpiperazin-1-yl)amino]methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12755553.png)
